molecular formula C15H22ClN3 B12227857 benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine

benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B12227857
M. Wt: 279.81 g/mol
InChI Key: ARABMPBFNJSEEL-UHFFFAOYSA-N
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Description

Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole-based ligands. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Chemical Reactions Analysis

Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can activate the metal center, enhancing its catalytic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

Biological Activity

Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the molecular formula C13H18N3C_{13}H_{18}N_{3}. Its structure features a benzyl group attached to a pyrazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
7dMDA-MB-2311.0Apoptosis induction, caspase activation
10cHepG22.5Cell cycle arrest
25Raji25.2Cytotoxicity via CDK2 inhibition

These findings suggest that this compound may share similar properties, potentially acting as a microtubule-destabilizing agent or inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies indicate that pyrazole derivatives can exhibit significant antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Evaluation : Research has demonstrated that modifications to the pyrazole ring can enhance biological activity. For example, compounds with specific substituents showed improved potency against cancer cell lines compared to their unsubstituted counterparts .
  • In Vivo Studies : In vivo evaluations have indicated that certain pyrazole derivatives can inhibit tumor growth in animal models. These studies are crucial for understanding the therapeutic potential and safety profiles of such compounds before clinical trials .
  • Molecular Modeling : Computational studies have provided insights into the binding interactions between pyrazole derivatives and their molecular targets, aiding in the design of more potent analogs .

Properties

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C15H21N3.ClH/c1-13(2)12-18-9-8-15(17-18)11-16-10-14-6-4-3-5-7-14;/h3-9,13,16H,10-12H2,1-2H3;1H

InChI Key

ARABMPBFNJSEEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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